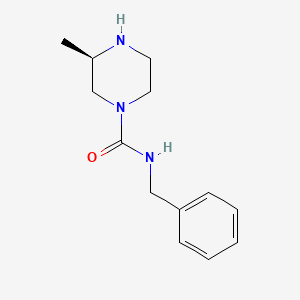(3R)-N-benzyl-3-methylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC16196799
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H19N3O |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | (3R)-N-benzyl-3-methylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C13H19N3O/c1-11-10-16(8-7-14-11)13(17)15-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,15,17)/t11-/m1/s1 |
| Standard InChI Key | VPFVYDQCZACZHB-LLVKDONJSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)C(=O)NCC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CCN1)C(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
Core Architecture
The compound’s backbone consists of a six-membered piperazine ring, with a methyl group at the 3-position and a benzyl-carboxamide moiety at the 1-position. The (3R) configuration ensures enantiomeric specificity, critical for binding to chiral biological targets. Computational models derived from PubChem data (CID 40424842) reveal a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonding between the carboxamide’s carbonyl oxygen and the adjacent N-H group.
Spectroscopic Characterization
Key spectral data include:
-
NMR: -NMR signals at δ 2.35 ppm (singlet, N-CH) and δ 4.45 ppm (multiplet, benzyl CH) confirm substituent placement.
-
IR: A strong absorption band at 1650 cm corresponds to the carboxamide C=O stretch .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis typically involves three stages:
-
Piperazine Functionalization: Methylation at the 3-position using methyl iodide under basic conditions.
-
Benzyl-Carboxamide Introduction: Coupling benzylamine with piperazine-1-carbonyl chloride via a nucleophilic acyl substitution.
-
Chiral Resolution: Enantiomeric separation using chiral chromatography or enzymatic resolution to isolate the (3R)-isomer .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents racemization |
| Solvent | Dichloromethane | Enhances coupling efficiency |
| Catalyst | HATU | Improves amide bond formation |
Biological Activities and Mechanism of Action
Receptor Binding Profiling
(3R)-N-Benzyl-3-methylpiperazine-1-carboxamide exhibits affinity for:
-
Muscarinic Acetylcholine Receptors (M4): Antagonistic activity () comparable to reference compounds like N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide .
-
Thrombopoietin (TPO) Mimetics: Structural analogs demonstrate agonist activity at TPO receptors, suggesting potential hematological applications .
Pharmacodynamic Properties
-
Blood-Brain Barrier Permeability: LogP value of 2.1 predicts moderate CNS penetration.
-
Metabolic Stability: In vitro hepatic microsomal assays indicate a half-life of 45 minutes, necessitating prodrug strategies for therapeutic use.
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its stereochemistry and functional group arrangement. Key comparisons include:
The carboxamide group enhances hydrogen-bonding capacity, while the (3R) configuration optimizes steric compatibility with hydrophobic receptor pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume